N-Butylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAULSHLTGVOYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182140 | |

| Record name | Benzamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-40-3 | |

| Record name | Butylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Butylbenzamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of N-Butylbenzamide, a secondary amide that serves as a valuable model compound in organic synthesis and medicinal chemistry.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene (B151609) ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with a butyl group. Its fundamental details are crucial for experimental design and interpretation.

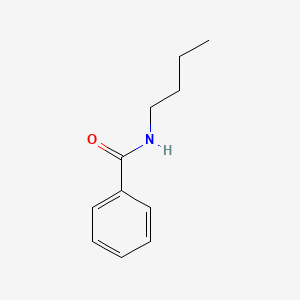

Chemical Structure:

Image Credit: PubChem CID 76024

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 2782-40-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO | [1][2][4] |

| Molecular Weight | 177.24 g/mol | [2][5] |

| InChIKey | BAULSHLTGVOYKM-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCNC(=O)C1=CC=CC=C1 | [2][4] |

| Synonyms | N-n-Butylbenzamide, Butylbenzamide |[1][2][3] |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of this compound are essential for its purification, characterization, and quantification.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 39–42 °C | [5][6] |

| Boiling Point | 128 °C (at 0.5 Torr) | [5] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 15.00 ± 0.46 (Predicted) | [5] |

| XLogP3 | 2.1 |[2] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR | (300 MHz, CDCl₃) δ (ppm): 7.77 (m, 2H, Ar-H), 7.48–7.40 (m, 3H, Ar-H), 6.47 (br s, 1H, NH), 3.47–3.41 (m, 2H, -CH₂-NH), 1.62–1.53 (m, 2H, -CH₂-CH₂-NH), 1.45-1.35 (m, 2H, -CH₂-CH₃), 0.95 (t, J=7.2 Hz, 3H, -CH₃) | [6] |

| ¹³C NMR | (CDCl₃) δ (ppm): Data for the specific isomer is available in spectral databases. A representative spectrum can be found in the literature. | [7] |

| IR Spectroscopy | ν_max (KBr, cm⁻¹): 3290 (N-H stretch), 1635 (C=O, Amide I) | [6] |

| Mass Spectrometry | (EI): Major fragments (m/z) at 105 (benzoyl cation), 77 (phenyl cation), and 135. |[1] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the nucleophilic acyl substitution of a benzoyl derivative with n-butylamine. The following protocol details a standard laboratory procedure.

Objective: To synthesize this compound from benzoyl chloride and n-butylamine.

Materials:

-

Benzoyl chloride

-

n-Butylamine

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve n-butylamine (1.1 equivalents) in the chosen organic solvent (e.g., DCM) and cool the mixture in an ice bath (0 °C).

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution of n-butylamine. The reaction is exothermic and forms a white precipitate (n-butylammonium chloride).

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10% aqueous NaOH solution to remove unreacted benzoyl chloride and HCl byproduct, followed by water, and finally a saturated brine solution.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the product further by recrystallization from a suitable solvent like n-hexane to obtain this compound as a white solid.[6]

-

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Mechanisms of Action

While this compound itself is not extensively documented as a biologically active agent, the benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals.[8] Derivatives of the closely related N-benzylbenzamide are known to exhibit potent antitumor activities by acting as tubulin polymerization inhibitors.[9][10]

Microtubules are essential cytoskeletal polymers involved in cell division, motility, and intracellular transport.[11] Molecules that interfere with microtubule dynamics are effective anticancer agents. N-benzylbenzamide derivatives have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10][11][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Given the structural similarity, it is hypothesized that this compound or its derivatives could potentially interact with tubulin, although likely with different potency compared to more complex N-benzylbenzamide analogues. This remains an area for future investigation.

Caption: Hypothesized inhibition of tubulin polymerization by benzamide derivatives.

References

- 1. Benzamide, N-butyl- [webbook.nist.gov]

- 2. This compound | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzamide, N-butyl- [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2782-40-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ccspublishing.org.cn [ccspublishing.org.cn]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Butylbenzamide from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-butylbenzamide from benzoyl chloride, a reaction of significant interest in organic synthesis and medicinal chemistry. The primary method for this transformation is the Schotten-Baumann reaction, a reliable and widely used process for the acylation of amines. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key analytical data for the characterization of the final product.

Reaction Principle and Mechanism

The synthesis of this compound from benzoyl chloride and n-butylamine is a classic example of nucleophilic acyl substitution.[1][2] The reaction, typically performed under Schotten-Baumann conditions, involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride.[3][4] The presence of a base, such as aqueous sodium hydroxide (B78521), is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3][4]

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base (e.g., hydroxide ion).

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

-

Final Product Formation: The resulting product is this compound.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound based on the principles of the Schotten-Baumann reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Benzoyl Chloride | 140.57 | 1.21 | 4.3 g (3.5 mL) | 0.0306 |

| n-Butylamine | 73.14 | 0.74 | 2.7 g (3.6 mL) | 0.0369 |

| 10% Aqueous Sodium Hydroxide | 40.00 | ~1.11 | 25 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 1.33 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 2.66 | As needed | - |

| Hydrochloric Acid (1 M) | 36.46 | ~1.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | ~1.07 | As needed | - |

| Brine (Saturated NaCl) | 58.44 | ~1.2 | As needed | - |

Procedure

-

Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, combine n-butylamine and 25 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath with continuous stirring.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the stirred amine solution over a period of 15-20 minutes. After each addition, shake the flask vigorously for about a minute.[5] An exothermic reaction will occur, and the temperature should be maintained between 0-5°C.[6]

-

Reaction: After the complete addition of benzoyl chloride, securely stopper the flask and continue to shake it vigorously for an additional 15 minutes. The absence of the characteristic smell of benzoyl chloride indicates the completion of the reaction.[5] A white precipitate of this compound will form.

-

Work-up:

-

Filter the solid product using a Büchner funnel and wash it with several portions of cold water.[5]

-

Transfer the crude product to a separatory funnel containing dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[6]

-

-

Purification: The crude product can be further purified by recrystallization.[5] A suitable solvent system, such as a mixture of ethanol (B145695) and water, can be used.[7] Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation.[7] Collect the purified crystals by vacuum filtration.

-

Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Data Presentation

Physical and Analytical Data

The following table summarizes the key physical and analytical data for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO[8] |

| Molecular Weight | 177.24 g/mol [8] |

| Appearance | White solid[9] |

| Melting Point | 40 °C[10] |

| CAS Number | 2782-40-3[8] |

Spectroscopic Data (Expected)

While specific spectra for this compound were not found, the following are expected characteristic peaks based on analogous compounds like N-sec-butylbenzamide.[11]

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃) | δ ~7.7 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.1 (br s, 1H, NH), ~3.4 (q, 2H, N-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~167 (C=O), ~135 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~40 (N-CH₂), ~32 (CH₂), ~20 (CH₂), ~14 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound via Schotten-Baumann Reaction.

Experimental Workflow

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. scribd.com [scribd.com]

- 3. testbook.com [testbook.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzamide, N-butyl- [webbook.nist.gov]

- 9. globalconference.info [globalconference.info]

- 10. N-(n-butyl)benzamide [stenutz.eu]

- 11. rsc.org [rsc.org]

N-Butylbenzamide: A Technical Guide for Researchers

CAS Number: 2782-40-3 Molecular Formula: C₁₁H₁₅NO

This technical guide provides a comprehensive overview of N-Butylbenzamide, including its chemical and physical properties, synthesis, and spectral data. The information is intended for researchers, scientists, and professionals in drug development. While extensive biological data for this compound is limited in publicly available literature, this guide also discusses the activities of structurally related benzamide (B126) compounds to provide context and potential avenues for future research.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 2782-40-3 | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Butylbenzamide, N-n-Butylbenzamide | [2] |

| Melting Point | 39–41 °C | [3] |

| Kovats Retention Index (Standard non-polar) | 1642 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.53 (m, 2H), 1.22 (d, J=6.3 Hz, 3H), 0.96 (t, J=7.2 Hz, 3H) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 166.9, 135.0, 131.2, 128.4, 126.8, 47.1, 29.7, 20.4, 10.4 | [3] |

| IR (KBr, cm⁻¹) | 3290 (N-H), 1635 (C=O) | [3] |

| Mass Spectrum (m/z) | Key fragments at 105, 135 | [1] |

Synthesis Protocol

A general method for the synthesis of N-alkylbenzamides, including this compound, involves the reaction of an N-alkyloxaziridine with an iron(III) sulfate (B86663) catalyst in the presence of sodium dodecyl sulfate (SDS) and water.

General Procedure:

-

A mixture of water (1 mL), Fe₂(SO₄)₃·5H₂O (2.5 mol%), and SDS (15 mol%) is stirred for 5 minutes at room temperature.

-

The corresponding oxaziridine (B8769555) (0.5 mmol) is added to the mixture.

-

The reaction is stirred in a sealed vial at 70 °C until the oxaziridine is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is extracted with ethyl acetate (B1210297) (3 x 1 mL).

-

The combined organic phases are filtered through a short pad of silica (B1680970) gel.

-

The solvent is removed under reduced pressure to yield the pure N-alkylbenzamide.

-

For N-(n-Butyl)benzamide, recrystallization from n-hexane can be performed for further purification.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Signaling Pathways (Based on Related Compounds)

While specific biological data for this compound is not extensively documented, the broader class of benzamides has been studied for various biological activities. For instance, certain N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.[4] These compounds have been shown to bind to the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Additionally, some substituted benzamides are known to interact with dopamine (B1211576) receptors, acting as atypical neuroleptics.[5] Furthermore, other benzamide derivatives have demonstrated potential as antibacterial and antifungal agents.

Given the structural similarities, it is plausible that this compound could exhibit some of these biological activities. However, this remains to be experimentally validated.

The following diagram illustrates a hypothesized signaling pathway for the antitumor activity of benzamide derivatives, which could be a starting point for investigating this compound.

References

- 1. This compound | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, N-butyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Butylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Butylbenzamide, a compound of interest in organic synthesis and medicinal chemistry.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and presents this information in a format amenable to laboratory work.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO[2] |

| Molecular Weight | 177.24 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 2782-40-3[2] |

Note: For the isomeric N-t-Butylbenzamide, the CAS number is 5894-65-5 and the molecular weight is 177.24 g/mol .[3]

Principles of this compound Solubility

The solubility of this compound is governed by the "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound, with its polar amide group and nonpolar butyl and phenyl groups, allows for a degree of solubility in a range of organic solvents.

Key structural features influencing its solubility are:

-

Amide Group (-CONH-) : The amide functional group is polar and capable of both hydrogen bond donation and acceptance. This polarity enhances solubility in polar solvents.

-

Butyl Group (-C₄H₉) : The n-butyl group is nonpolar and contributes to the lipophilicity of the molecule, favoring solubility in less polar organic solvents.

-

Aromatic Ring (C₆H₅-) : The benzene (B151609) ring is nonpolar and contributes to the compound's solubility in aromatic and other nonpolar solvents.

Based on these features, this compound is expected to be soluble in a variety of polar aprotic and less polar organic solvents. Its solubility in highly polar protic solvents like water is expected to be limited due to the presence of the nonpolar hydrocarbon portions. The solubility of the related compound, N-methylbenzamide, is noted to be good in polar solvents like water, methanol, and ethanol, and lower in nonpolar solvents such as hexane.[5]

Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can interact with the polar amide group, while their organic nature accommodates the nonpolar parts of the molecule. |

| Polar Protic | Methanol, Ethanol, Propanol | Moderate to High | These solvents can engage in hydrogen bonding with the amide group. Solubility is likely to decrease with increasing alkyl chain length of the alcohol. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of this compound will interact favorably with these solvents through π-π stacking. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The overall polarity of this compound is likely too high for significant solubility in these nonpolar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents have an intermediate polarity that can effectively solvate molecules with both polar and nonpolar regions. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely adopted technique.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with a constant temperature bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be more than what is expected to dissolve to ensure equilibrium with the solid phase.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The required time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vial from the shaker and allow it to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL or mol/L) = Concentration from analysis × Dilution Factor

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

- 1. This compound | 2782-40-3 | Benchchem [benchchem.com]

- 2. This compound | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

N-Butylbenzamide: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise yet comprehensive guide to the physical properties of N-Butylbenzamide, a compound of interest in various chemical and pharmaceutical research domains. The information presented herein is curated to support laboratory work and theoretical investigations.

Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₅NO[1]. Its structure consists of a benzamide (B126) group where the amine is substituted with a butyl group.

Table 1: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | 41-42 °C[2] | Also reported as 39–41 °C[3] |

| Boiling Point | 128 °C | At a pressure of 0.5 Torr[2] |

| Molecular Weight | 177.24 g/mol |

It is important to note that physical properties can vary slightly depending on the isomeric form. For instance, 4-N-Butylbenzamide has a significantly higher melting point of 127 °C.[4][5] Similarly, N-tert-Butylbenzamide also has a distinct melting point.

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures.

Melting Point Determination:

A common method for determining the melting point is using a capillary apparatus, such as the Büchi SMP-20.[3] In this procedure, a small, powdered sample of the purified compound is packed into a capillary tube. The tube is then heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded. The reported melting points are typically uncorrected for stem exposure.[3]

Recrystallization for Purification:

To obtain accurate physical property measurements, the compound is often purified by recrystallization. For N-(n-Butyl)benzamide, recrystallization in n-hexane is a documented method to isolate it as a white solid.[3]

Logical Relationships of Physical States

The physical state of this compound is a function of temperature. The following diagram illustrates the transitions between its solid, liquid, and gaseous phases based on its melting and boiling points.

References

- 1. This compound | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2782-40-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 4-N-BUTYLBENZAMIDE CAS#: 107377-07-1 [m.chemicalbook.com]

- 5. 4-n-Butylbenzamide, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

Spectroscopic Profile of N-Butylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Butylbenzamide (C₁₁H₁₅NO), a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.

Spectroscopic Data Summary

The structural and spectroscopic properties of this compound have been characterized using a suite of analytical techniques. The data presented herein has been compiled from various spectral databases and peer-reviewed publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.77 | m | 2H | Aromatic (ortho-H) |

| 7.48-7.40 | m | 3H | Aromatic (meta- and para-H) |

| 6.47 | br s | 1H | N-H |

| 3.47-3.41 | m | 2H | N-CH₂ |

| 1.62-1.54 | m | 2H | N-CH₂-CH₂ |

| 1.44-1.35 | m | 2H | N-CH₂-CH₂-CH₂ |

| 0.95 | t | 3H | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C=O (Amide Carbonyl) |

| 134.8 | Aromatic (Quaternary C) |

| 131.2 | Aromatic (para-CH) |

| 128.5 | Aromatic (meta-CH) |

| 126.8 | Aromatic (ortho-CH) |

| 40.1 | N-CH₂ |

| 31.7 | N-CH₂-CH₂ |

| 20.2 | N-CH₂-CH₂-CH₂ |

| 13.9 | CH₃ |

Note: Specific ¹³C NMR chemical shift assignments are based on typical values for similar structures and may require further 2D NMR analysis for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3290 | N-H Stretch | Amide |

| 1635 | C=O Stretch (Amide I) | Amide |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M - C₃H₆]⁺ |

| 105 | 100 (Base Peak) | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile samples.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Data Acquisition and Analysis: The instrument's software will record the mass-to-charge ratio (m/z) and the relative abundance of the detected ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation and structure confirmation.

Caption: Logical workflow for the spectroscopic analysis of this compound.

N-Butylbenzamide derivatives and their basic characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butylbenzamide derivatives, focusing on their synthesis, basic physicochemical characteristics, and pharmacological activities. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Characteristics

This compound and its derivatives are a class of organic compounds characterized by a benzamide (B126) core with a butyl group attached to the nitrogen atom. The general structure allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| N-(n-Butyl)benzamide | C₁₁H₁₅NO | 177.24 | 39–41 | IR (KBr, cm⁻¹): 3290 (NH), 1635 (C=O). ¹H NMR (CDCl₃, 300 MHz): δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.53 (m, 2H), 0.96 (t, J=7.2 Hz, 3H).[1] |

| N-(sec-Butyl)benzamide | C₁₁H₁₅NO | 177.24 | 87–90 | IR (KBr, cm⁻¹): 3285 (NH), 1632 (C=O). ¹H NMR (CDCl₃, 300 MHz): δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.14 (br s, 1H), 4.19–4.05 (m, 1H), 1.62–1.53 (m, 2H), 1.22 (d, J=6.3 Hz, 3H), 0.96 (t, J=7.2 Hz, 3H).[1] |

| N-(tert-Butyl)benzamide | C₁₁H₁₅NO | 177.24 | 134–135 | IR (KBr, cm⁻¹): 3332 (NH), 1643 (C=O). ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (m, 2H), 7.45–7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H).[1] |

| N-(tert-Butyl)-4-methoxybenzamide | C₁₂H₁₇NO₂ | 207.27 | 117–118 | IR (KBr, cm⁻¹): 3330 (NH), 1646 (C=O). ¹H NMR (CDCl₃, 400 MHz): δ 7.67 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H).[1] |

| N-(tert-Butyl)-2-chlorobenzamide | C₁₁H₁₄ClNO | 211.69 | 109–110 | IR (KBr, cm⁻¹): 3385 (NH), 1651 (C=O). ¹H NMR (CDCl₃, 400 MHz): δ 7.58–7.56 (m, 1H), 7.35–7.26 (m, 3H), 5.92 (br s, 1H), 1.46 (s, 9H).[1] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be achieved through several routes, primarily involving the formation of an amide bond.

General Synthesis of N-Alkylbenzamides from Oxaziridines

A common method involves the reaction of an oxaziridine (B8769555) with a catalyst.

Caption: General workflow for the synthesis of N-alkylbenzamides.

Experimental Protocol:

-

A mixture of H₂O (1 mL), Fe₂(SO₄)₃·5H₂O (2.5 mol%), and SDS (15 mol%) is stirred for 5 minutes at room temperature.[1]

-

Oxaziridine (0.5 mmol) is added, and the reaction is stirred in a 5 mL sealed vial at 70 °C until the oxaziridine is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, the mixture is extracted with three 1 mL portions of ethyl acetate.[1]

-

The combined organic phases are filtered through a short pad of silica gel and concentrated under reduced pressure to yield the pure N-alkylbenzamide.[1]

Synthesis via Acyl Chloride

A traditional and effective method involves the reaction of a substituted benzoyl chloride with a butylamine (B146782).

Experimental Protocol:

-

To a stirred solution of the desired substituted benzoyl chloride (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) at 0 °C, add triethylamine (B128534) (1.2 eq).

-

Slowly add a solution of the corresponding butylamine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel.

Pharmacological Activities and Signaling Pathways

This compound derivatives have been investigated for a range of biological activities.[2] Modifications to the core structure have yielded compounds with potential therapeutic applications, including antimicrobial and anticancer effects.[2][3][4]

Table 2: Reported Pharmacological Activities of this compound Derivatives

| Derivative Class | Pharmacological Activity | Key Findings | Reference |

| General Benzamides | Antimicrobial | Showed significant activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. | [2][4] |

| N-substituted Benzamides | Antitumor | Certain derivatives exhibit antiproliferative activities against various cancer cell lines. | [3] |

| N-benzylbenzamide Derivatives | Tubulin Polymerization Inhibition | Compound 20b showed significant antiproliferative activities with IC₅₀ values ranging from 12 to 27 nM against several cancer cell lines. | [5] |

| N-substituted Sulfamoylbenzamides | STAT3 Signaling Inhibition | Compound B12 was identified as an inhibitor of the IL-6/STAT3 signaling pathway with IC₅₀ values of 0.61-1.11 μM in tumor cell lines with STAT3 overexpression. | [6] |

Inhibition of the STAT3 Signaling Pathway

A notable mechanism of action for certain N-substituted sulfamoylbenzamide derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] STAT3 is a key transcription factor involved in cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.

References

- 1. rsc.org [rsc.org]

- 2. N-tert-Butylbenzamide | 5894-65-5 | Benchchem [benchchem.com]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Butylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzamide, a secondary amide derivative of benzoic acid, serves as a significant building block in organic synthesis. This technical guide provides an in-depth overview of its discovery, history, physicochemical properties, and synthesis. While specific biological activities and detailed mechanistic studies on this compound are not extensively documented in current literature, this guide explores the known applications and biological contexts of the broader benzamide (B126) class of compounds. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its known quantitative data. This document aims to be a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery endeavors.

Introduction and Historical Context

The amide functional group is a cornerstone of modern organic and medicinal chemistry, with an estimated 25% of all marketed pharmaceuticals containing at least one amide moiety. The stability and versatile reactivity of the amide bond make it a crucial scaffold in the design of novel therapeutic agents.

While a singular, seminal publication marking the definitive "discovery" of this compound is not readily apparent in the historical literature, its synthesis falls within the well-established field of N-alkylbenzamide chemistry. Early investigations into the synthesis of N-substituted amides date back to the foundational work in organic chemistry. The general reaction of an acyl chloride with an amine, a fundamental method for amide bond formation, has been known for over a century. It is likely that this compound was first synthesized as part of broader explorations into the reactivity of benzoyl chloride with various alkylamines. More recently, references to the synthesis of this compound appear in the literature in the context of developing new synthetic methodologies and as a known compound isolated from natural sources.

A notable milestone is the identification of this compound as a natural product isolated from the dried leaves and stems of the plant Rhaphidophora decursiva[1]. This discovery places this compound within the realm of natural products chemistry, suggesting potential, yet unexplored, biological roles.

Physicochemical Properties

This compound is a white solid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values from chemical databases.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 2782-40-3 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Melting Point | 39–41 °C | [3] |

| Boiling Point | 340.4 °C at 760 mmHg (Predicted) | [4] |

| Density | 0.988 g/cm³ (Predicted) | [4] |

| Solubility | Expected to be soluble in polar organic solvents like chloroform (B151607), methanol (B129727), and ethyl acetate. | |

| Appearance | White solid | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods of amide bond formation. A common and efficient laboratory-scale synthesis involves the reaction of an activated benzoic acid derivative with n-butylamine.

General Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

The following protocol is adapted from a reported synthesis of N-alkylbenzamides[3].

-

Materials:

-

Benzoyl chloride

-

n-Butylamine

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

n-Hexane for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from n-hexane to yield a white solid.

-

The following are generalized protocols for the spectroscopic characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Data: (300 MHz, CDCl₃) δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.55 (m, 2H), 1.46–1.36 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H)[3].

-

¹³C NMR Data: (75 MHz, CDCl₃) δ 167.5, 134.8, 131.2, 128.4, 126.8, 40.0, 31.7, 20.2, 13.8[3].

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum of a thin film of the compound between salt plates.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

IR Data: ν_max (KBr)/cm⁻¹ 3290 (N-H), 1635 (C=O)[3].

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis.

-

MS Data: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 177. The base peak is typically observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺[5]. Other significant fragments include m/z 77 ([C₆H₅]⁺) and m/z 120 ([M-C₄H₉]⁺).

-

Biological Activity and Applications

While specific, potent biological activities of this compound itself are not widely reported, the benzamide scaffold is of great interest in drug discovery. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antipsychotic effects[6][7].

This compound is primarily utilized as an intermediate in organic synthesis for the development of more complex molecules, including potential pharmaceuticals and agrochemicals[1]. Its structure allows for further functionalization, making it a versatile starting material.

The broader class of N-alkyl nitrobenzamides has been investigated for antimycobacterial activities, with some derivatives showing promising results against Mycobacterium tuberculosis[8]. These studies suggest that the N-alkyl chain length and substitutions on the benzamide ring are critical for biological activity.

Potential Signaling Pathway Interactions (Hypothetical)

Given the known targets of various benzamide derivatives, it is plausible that this compound or its derivatives could interact with G-protein coupled receptors (GPCRs), such as dopamine (B1211576) or serotonin (B10506) receptors, or various enzymes. The following diagram illustrates a generalized, hypothetical interaction of a benzamide compound with a GPCR signaling pathway. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound itself.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Benzamide, N-butyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

N-Butylbenzamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This document provides a comprehensive overview of the safety and handling precautions for N-Butylbenzamide (CAS No. 2782-40-3). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely, minimize exposure risks, and respond effectively in case of an emergency. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this guide synthesizes information from various sources and outlines standardized experimental protocols for hazard assessment.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₅NO.

| Property | Value | Source |

| CAS Number | 2782-40-3 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Appearance | Data Not Available | |

| Melting Point | Data Not Available | |

| Boiling Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility | Data Not Available | |

| Flash Point | Data Not Available |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary and associated hazards are summarized below.

| Hazard Class | GHS Hazard Statement | Source |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. | [3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | [4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. | [4] |

Signal Word: Danger[3]

Hazard Pictograms:

Toxicological Information

Specific quantitative toxicological data, such as LD50 and LC50 values for this compound, are not readily available in the public domain. In the absence of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may have significant toxicity. The primary identified toxicological concerns are severe eye damage and skin and respiratory irritation. [3][4]

| Toxicity Endpoint | Value | Species | Route | Source |

|---|---|---|---|---|

| Acute Oral Toxicity (LD50) | Data Not Available | |||

| Acute Dermal Toxicity (LD50) | Data Not Available | |||

| Acute Inhalation Toxicity (LC50) | Data Not Available | |||

| Skin Corrosion/Irritation | Causes skin irritation | General Assessment | Dermal | [4] |

| Serious Eye Damage/Irritation | Causes serious eye damage | General Assessment | Ocular | [3] |

| Respiratory Irritation | May cause respiratory irritation | General Assessment | Inhalation | [4]|

Handling and Storage

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols that can cause serious eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact and irritation. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if ventilation is inadequate or if aerosols or dust are generated. | To prevent respiratory tract irritation. |

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent contamination and moisture absorption.

-

Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully sweep or vacuum the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are generalized methodologies based on OECD guidelines for assessing the key identified hazards.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion. [6]

-

Animal Model: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control. [7]3. Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. [8]The degree of eye irritation is scored for the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess the reversibility of the effects. [8]4. Pain Management: To minimize pain and distress, topical anesthetics and systemic analgesics are administered before and after the application of the test substance. [9]

Acute Dermal Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

-

Animal Model: Albino rabbits are commonly used.

-

Procedure: The fur on the dorsal area of the animal is clipped. The test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch. The exposure duration is typically 4 hours. [10]3. Observation: After the patch is removed, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure. The severity of the skin reaction is scored. The observation period may be extended to 14 days to assess the reversibility of any observed effects. [10]

Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is an alternative method to guinea pig tests for identifying potential skin sensitizers. [11]

-

Animal Model: Mice are used for this assay.

-

Procedure: The test substance is applied to the dorsum of each ear of the mouse daily for three consecutive days. [11]3. Endpoint: The proliferation of lymphocytes in the draining auricular lymph nodes is measured. A substance is classified as a skin sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to the control group. [11]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. [5]Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

- 1. Benzamide, N-butyl- [webbook.nist.gov]

- 2. This compound | 2782-40-3 [chemicalbook.com]

- 3. This compound | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Theoretical Insights into the Conformational Landscape of N-Butylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental approaches used to elucidate the conformational properties of N-Butylbenzamide. By understanding the molecule's preferred spatial arrangements and the energy barriers separating them, researchers can gain crucial insights into its reactivity, intermolecular interactions, and potential as a pharmacophore. This document outlines the key computational and experimental protocols, presents available quantitative data, and visualizes the workflows involved in conformational analysis.

Core Concepts in this compound Conformation

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. The most significant of these are the amide C-N bond and the C-C bonds within the n-butyl group. The partial double bond character of the amide linkage leads to a substantial rotational barrier, often resulting in distinguishable cis and trans conformers. Further complexity is introduced by the rotation of the phenyl ring and the various staggered conformations of the butyl chain.

Theoretical studies, predominantly employing Density Functional Theory (dft), are instrumental in mapping the potential energy surface of this compound, identifying stable conformers, and quantifying the energy differences and rotational barriers between them. These computational predictions can be corroborated and refined by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Data Presentation: Conformational Parameters

Table 1: Crystallographic Data for N-Butyl-4-chlorobenzamide

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄ClNO |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 5.1702 (4) |

| b (Å) | 7.8979 (5) |

| c (Å) | 13.2978 (9) |

| α (°) | 89.275 (3) |

| β (°) | 84.863 (4) |

| γ (°) | 77.165 (4) |

| Dihedral Angle (Benzene Ring Plane vs. Amide Plane) | 2.54 (9)° |

Note: The near planarity between the chlorobenzene (B131634) ring and the amide group in the crystal structure of N-Butyl-4-chlorobenzamide suggests a preference for a trans-like arrangement of the phenyl and butyl groups relative to the amide bond in the solid state.

Table 2: Theoretical Conformational Analysis Parameters (Hypothetical for this compound)

The following table outlines the typical quantitative data that would be generated from a DFT-based conformational analysis of this compound.

| Conformer | Dihedral Angle (°)O=C-N-C | Relative Energy(kcal/mol) | Rotational Barrier(C-N bond, kcal/mol) |

| Trans (anti) | ~180 | 0.00 | ~15-20 |

| Cis (syn) | ~0 | > 2.0 | ~15-20 |

| Transition State | ~90 | ~15-20 | - |

These values are estimates based on typical rotational barriers and cis/trans energy differences observed for secondary amides.

Experimental and Computational Protocols

A thorough conformational analysis of this compound would involve a synergistic approach combining computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT)

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This typically involves rotating around the key dihedral angles (C-N amide bond, C-C bonds of the butyl chain).

-

Geometry Optimization: The identified conformers are then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)). The choice of functional and basis set is crucial for obtaining accurate geometries and relative energies.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Potential Energy Surface (PES) Scan: To determine the rotational barriers, a relaxed PES scan is performed by systematically varying the dihedral angle of interest (e.g., the O=C-N-C dihedral angle for the amide bond rotation) while optimizing the rest of the molecular geometry at each step.

-

Solvation Effects: To model the behavior in solution, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

Experimental Protocol: Dynamic NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectra Acquisition: A series of ¹H NMR spectra are recorded at different temperatures.

-

Observation of Coalescence: At low temperatures, the rotation around the C-N amide bond is slow on the NMR timescale, leading to distinct signals for the cis and trans conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal.

-

Determination of Rotational Barrier: The temperature at which coalescence occurs (the coalescence temperature, Tc) and the frequency difference between the signals at low temperature (Δν) are used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.

Visualizations

Logical Workflow for Conformational Analysis

Caption: Workflow for the conformational analysis of this compound.

Key Rotational Degrees of Freedom in this compound

An In-depth Technical Guide to the Crystal Structure Analysis of N-Alkylbenzamides, with a Case Study of N-Butyl-4-chlorobenzamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of N-alkylbenzamides. Due to the current unavailability of a publicly deposited crystal structure for N-Butylbenzamide, this guide utilizes the detailed crystallographic data of the closely related compound, N-Butyl-4-chlorobenzamide, as an illustrative case study. The principles and protocols described herein are directly applicable to the study of this compound and similar derivatives.

Introduction

N-alkylbenzamides are a class of organic compounds characterized by a benzoyl group attached to a nitrogen atom, which is further substituted with an alkyl group. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for forming well-defined crystalline structures. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing crucial insights into their conformation, intermolecular interactions, and solid-state packing. This information is invaluable for understanding structure-activity relationships (SAR), guiding drug design, and developing novel materials.

This guide outlines the typical experimental workflow for crystal structure analysis, from synthesis and crystallization to X-ray diffraction and data refinement.

Synthesis and Crystallization

The synthesis of N-alkylbenzamides is generally achieved through the reaction of a benzoyl chloride with a primary amine. For instance, N-Butyl-4-chlorobenzamide was synthesized by treating 2-fluorobenzoyl chloride with cyclohexylamine (B46788) in chloroform (B151607) under a nitrogen atmosphere at reflux for 5 hours. After reaction completion, the mixture was washed, dried, and concentrated. The crude product was then recrystallized from ethanol (B145695) to yield single crystals suitable for X-ray diffraction.[1]

Experimental Protocols for Crystallization

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. Several methods can be employed for the crystallization of benzamide (B126) derivatives:

-

Slow Evaporation: This is a straightforward and widely used technique. A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The vial is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and the formation of crystals.

-

Vapor Diffusion: In this method, a concentrated solution of the compound is placed in a small, open container within a larger sealed vessel that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Solvent Layering: This technique involves carefully layering a solution of the compound with a miscible anti-solvent of a different density in a narrow container. Crystallization occurs at the interface as the two solvents slowly mix.

The choice of solvent is crucial and is typically determined through preliminary solubility screening.

X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The positions and intensities of the diffracted beams are then used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Experimental Workflow for X-ray Diffraction

The following diagram illustrates a typical workflow for single-crystal X-ray diffraction:

Crystal Structure Data of N-Butyl-4-chlorobenzamide

The following tables summarize the crystallographic data for N-Butyl-4-chlorobenzamide, which serves as a representative example for this class of compounds.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₁₄ClNO |

| Formula Weight | 211.68 |

| Temperature | 81(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.1702(4) Å |

| b | 7.8979(5) Å |

| c | 13.2978(9) Å |

| α | 89.275(3)° |

| β | 84.863(4)° |

| γ | 77.165(4)° |

| Volume | 527.29(6) ų |

| Z | 2 |

| Density (calculated) | 1.332 Mg/m³ |

| Absorption Coefficient | 0.334 mm⁻¹ |

| F(000) | 224 |

| Crystal Size | 0.42 x 0.30 x 0.08 mm |

| Theta Range for Data Collection | 2.53 to 27.50° |

| Index Ranges | -6<=h<=6, -10<=k<=10, -17<=l<=17 |

| Reflections Collected | 11634 |

| Independent Reflections | 2404 [R(int) = 0.0356] |

| Completeness to Theta = 25.00° | 99.7 % |

| Absorption Correction | Semi-empirical from equivalents |

| Max. and Min. Transmission | 0.9738 and 0.8696 |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2404 / 0 / 130 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0333, wR2 = 0.0899 |

| R indices (all data) | R1 = 0.0388, wR2 = 0.0934 |

| Largest Diff. Peak and Hole | 0.432 and -0.221 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| Cl(1)-C(4) | 1.745(1) | N(1)-C(8) | 1.462(2) |

| O(1)-C(7) | 1.239(2) | C(1)-C(2) | 1.388(2) |

| N(1)-C(7) | 1.337(2) | C(1)-C(6) | 1.389(2) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(7)-N(1)-C(8) | 122.5(1) | C(2)-C(1)-C(6) | 119.0(1) |

| O(1)-C(7)-N(1) | 122.9(1) | C(1)-C(2)-C(3) | 120.7(1) |

| O(1)-C(7)-C(1) | 120.4(1) | C(4)-C(3)-C(2) | 119.2(1) |

| N(1)-C(7)-C(1) | 116.7(1) | C(3)-C(4)-C(5) | 121.2(1) |

Molecular and Crystal Structure of N-Butyl-4-chlorobenzamide

In the crystal structure of N-Butyl-4-chlorobenzamide, the chlorobenzene (B131634) and butylamine (B146782) groups are each essentially planar. The dihedral angle between these two planes is 2.54(9)°. The molecules are linked into rows along the a-axis by N—H⋯O hydrogen bonds. These rows are further connected into sheets in the ac plane by short intermolecular Cl⋯Cl interactions [3.4225(5) Å]. Additional weak C—H⋯O and C—H⋯π interactions contribute to the formation of a three-dimensional network.[1]

The following diagram illustrates the hydrogen bonding and intermolecular interactions that stabilize the crystal packing:

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the detailed analysis of the closely related N-Butyl-4-chlorobenzamide provides a robust framework for understanding the structural characteristics of this class of compounds. The experimental protocols and data interpretation presented in this guide offer a comprehensive resource for researchers engaged in the synthesis, crystallization, and structural elucidation of N-alkylbenzamides and other small organic molecules. Future deposition of the this compound crystal structure into the Cambridge Crystallographic Data Centre (CCDC) will allow for a direct comparative analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Butylbenzamide: Commercial Availability, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of this compound, a member of the benzamide (B126) class of chemical compounds. While specific research into the biological activities of this compound is limited, this document consolidates available data on its commercial availability, physicochemical properties, and synthesis. Furthermore, it explores potential therapeutic applications and corresponding experimental protocols based on the well-documented activities of structurally related benzamide derivatives.

Commercial Availability and Suppliers